N-(4-aminophenyl)-N-cyclohexylamine
Overview
Description
N-(4-aminophenyl)-N-cyclohexylamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-N-cyclohexylbenzene-1,4-diamine are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .
Mode of Action
1-N-cyclohexylbenzene-1,4-diamine interacts with its targets by inhibiting their enzymatic activity . The compound’s structure, which is based on diamines, allows it to bind to the active sites of these enzymes, thereby preventing them from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine affects the metabolism of amines and polyamines . This can lead to changes in the concentrations of these molecules, which can have downstream effects on various cellular processes, including cell growth and differentiation .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The inhibition of amine oxidases and polyamine oxidases by 1-N-cyclohexylbenzene-1,4-diamine can result in changes in cellular processes, potentially leading to effects at the molecular and cellular levels . These effects would depend on the specific physiological context and the concentrations of amines and polyamines in the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-N-cyclohexylbenzene-1,4-diamine. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s solubility, stability, and its interactions with its targets . Furthermore, the compound’s action could also be influenced by factors related to the biological environment, such as the concentrations of its targets and other molecules involved in amine and polyamine metabolism .
Biological Activity
N-(4-aminophenyl)-N-cyclohexylamine (also known as cyclohexyl-4-aminobenzene) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its amine functional groups and a cyclohexyl moiety attached to a para-aminophenyl group. Its molecular structure can influence its biological activity, particularly through interactions with various biological targets.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's efficacy against leukemia KG-1 cells and found that it demonstrated cytotoxicity in the micromolar range, comparable to established cytotoxic agents like SGI-1027 .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | EC50 (µM) | Efficacy (%) |
---|---|---|
KG-1 | 0.9 | 90 |
DNMT1 | 15 | - |
G9a | 28 | - |
The compound was shown to inhibit DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B), which play crucial roles in epigenetic regulation and cancer progression. The most potent derivative exhibited an EC50 value of 0.9 µM against DNMT3A, highlighting its potential as an epigenetic modulator .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study on chloroacetamides, which share structural similarities with this compound, revealed that substituents on the phenyl ring significantly influenced their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
N-(4-chlorophenyl) chloroacetamide | Effective against S. aureus | Less effective against E. coli |
N-(4-fluorophenyl) chloroacetamide | Highly effective against MRSA | Moderate effectiveness |
The structural characteristics of these compounds suggest that similar mechanisms may apply to this compound, warranting further investigation into its antimicrobial properties.
Case Studies and Research Findings
- Anticancer Studies : A series of derivatives based on the parent compound were synthesized and evaluated for their anticancer properties. Among these, certain derivatives displayed enhanced efficacy in reactivating silenced genes in cancer cells through inhibition of DNA methylation processes .
- Antimicrobial Studies : The biological activity of compounds structurally related to this compound was assessed using QSAR analysis, indicating a correlation between chemical structure and biological effectiveness against various pathogens .
- Inhibitory Effects : The compound has also been identified as an inhibitor of COX enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
4-N-cyclohexylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZARQBVTRHEUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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